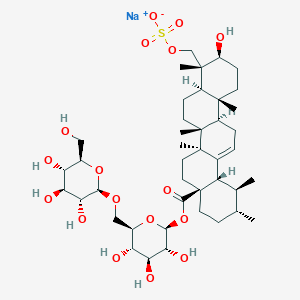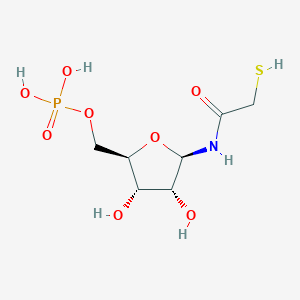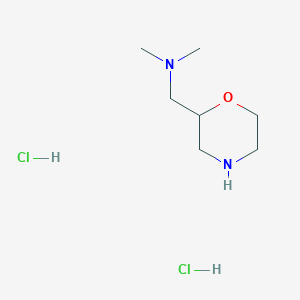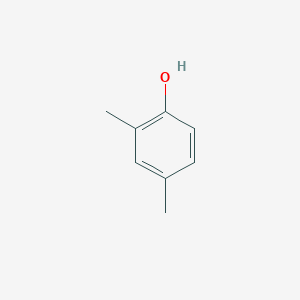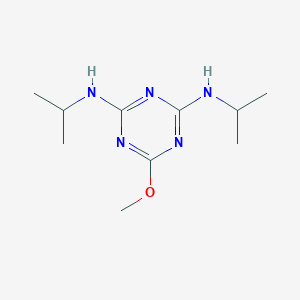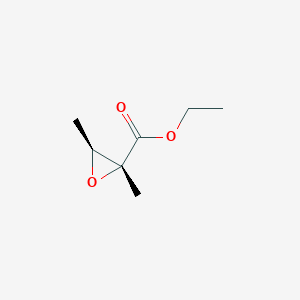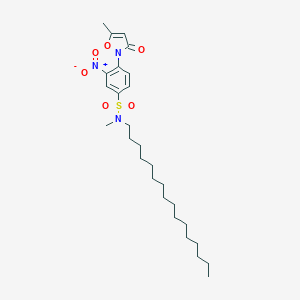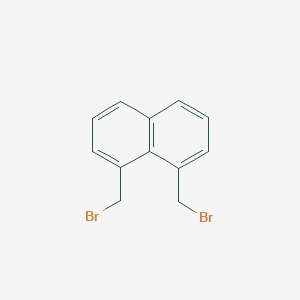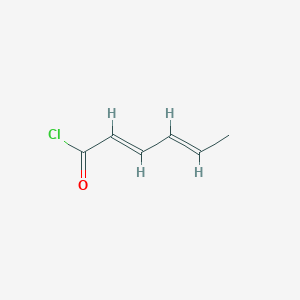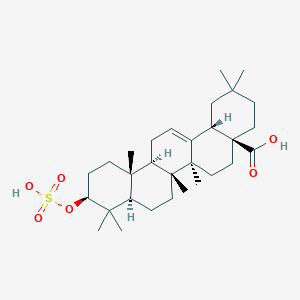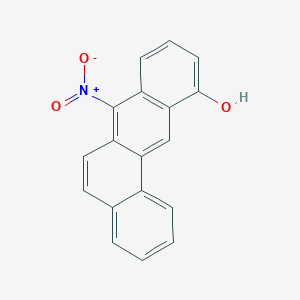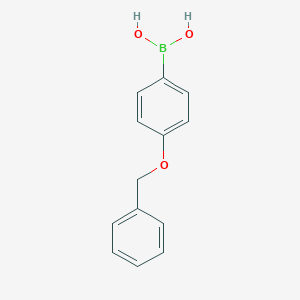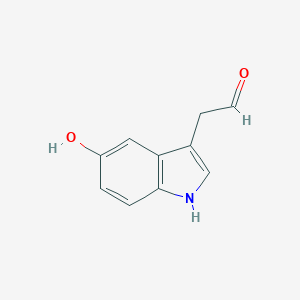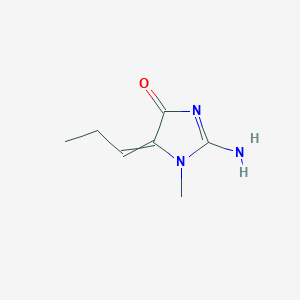![molecular formula C13H10F3NOS2 B051782 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CAS No. 116492-97-8](/img/structure/B51782.png)
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (BMT-TFMB) is a novel chemical compound that has been recently researched for its potential applications in the fields of science and technology. BMT-TFMB is a highly potent compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. BMT-TFMB is also known to have a high degree of solubility in aqueous media, making it an ideal candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Application in Lithium-Sulfur Batteries
- Summary of Application : The trifluoromethyl group is used in the synthesis of covalent organic frameworks (COFs) to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
- Methods of Application : A 3,5-bis (trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized . The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides .
- Results or Outcomes : Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Application in Pharmaceuticals, Agrochemicals, and Materials
- Summary of Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
- Methods of Application : This application involves the trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Catalyst Development
- Summary of Application : The trifluoromethyl group is used in the development of catalysts, specifically in (thio)urea-based catalysts .
- Methods of Application : The compound N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group, is used extensively in promoting organic transformations .
- Results or Outcomes : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This has led to key developments in Schreiner’s thiourea-mediated reactions .
Proline Substitutions
- Summary of Application : The trifluoromethyl group is used in proline substitutions, which have unique functions in biological contexts .
- Methods of Application : The study conducted a comprehensive survey of the physicochemical effects of CF3 substitutions at each ring position by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .
- Results or Outcomes : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Application in Fluorine-19 NMR Labeling
- Summary of Application : The trifluoromethyl group is used in fluorine-19 NMR labeling, which offers a relatively new research application area .
- Methods of Application : A comprehensive survey of the physicochemical effects of CF3 substitutions at each ring position was conducted by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .
- Results or Outcomes : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Application in Enhancing Interactions at Nonpolar Interfaces
- Summary of Application : The trifluoromethyl group is used to enhance interactions at nonpolar interfaces .
- Methods of Application : This application involves the use of CF3-substituted proline residues .
- Results or Outcomes : Lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Eigenschaften
IUPAC Name |
3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHDJOLSFGHQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371097 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile | |
CAS RN |
116492-97-8 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116492-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

